Cas no 23304-08-7 (Hexamethylenetetramine-d12)
Hexamethylenetetramine-d12 structure
Product Name:Hexamethylenetetramine-d12
CAS No:23304-08-7
MF:C6H12N4
MW:152.260220527649
CID:251944
PubChem ID:12224935
Update Time:2025-08-03
Hexamethylenetetramine-d12 Chemical and Physical Properties
Names and Identifiers
-
- 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane-2,2,4,4,6,6,8,8,9,9,10,10-d12(9CI)
- Hexamethylenetetramine-d12
- Methenamine-d12
- 2, 2, 4, 4, 6, 6, 8, 8, 9, 9, 10, 10-dodecadeuterio-1, 3, 5, 7-tetrazatricyclo[3.3.1.13, 7]decane
- D98806
- J-015071
- 2,2,4,4,6,6,8,8,9,9,10,10-dodecadeuterio-1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane
- DTXSID20481251
- (?H??)-1,3,5,7-tetraazatricyclo[3.3.1.1?,?]decane
- 23304-08-7
- 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane-2,2,4,4,6,6,8,8,9,9,10,10-d12 (9CI); Hexamethylenetetramine-d12 (8CI); 1,3,5,7-Tetraazaadamantane-2,2,4,4,6,6,8,8,9,9,10,10-d12; Perdeuterated hexamethylenetetramine; Perdeuterohexamethylenetetramine
-
- Inchi: 1S/C6H12N4/c1-7-2-9-4-8(1)5-10(3-7)6-9/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2
- InChI Key: VKYKSIONXSXAKP-LBTWDOQPSA-N
- SMILES: N12C([2H])([2H])N3C([2H])([2H])N(C([2H])([2H])N(C3([2H])[2H])C1([2H])[2H])C2([2H])[2H]
Computed Properties
- Exact Mass: 152.18200
- Monoisotopic Mass: 152.181517351g/mol
- Isotope Atom Count: 12
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 84.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 13Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: >245°C (dec.)
- Boiling Point: 252.7±8.0 °C at 760 mmHg
- Flash Point: 103.9±14.1 °C
- Solubility: DMSO (Slightly), Methanol (Slightly)
- PSA: 12.96000
- LogP: -1.26820
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
Hexamethylenetetramine-d12 Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Refrigerator
Hexamethylenetetramine-d12 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H294222-10mg |
Hexamethylenetetramine-d12 |
23304-08-7 | 10mg |
$ 222.00 | 2023-09-07 | ||
| TRC | H294222-100mg |
Hexamethylenetetramine-d12 |
23304-08-7 | 100mg |
$ 1654.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-470986-10 mg |
Hexamethylenetetramine-d12, |
23304-08-7 | 10mg |
¥2,708.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-470986-10mg |
Hexamethylenetetramine-d12, |
23304-08-7 | 10mg |
¥2708.00 | 2023-09-05 | ||
| 1PlusChem | 1P00BF15-1mg |
HEXAMETHYLENETETRAMINE-D12 |
23304-08-7 | 98 atom % D, CP:98% | 1mg |
$77.00 | 2025-02-25 | |
| 1PlusChem | 1P00BF15-5mg |
HEXAMETHYLENETETRAMINE-D12 |
23304-08-7 | 98 atom % D, CP:98% | 5mg |
$167.00 | 2025-02-25 | |
| 1PlusChem | 1P00BF15-10mg |
HEXAMETHYLENETETRAMINE-D12 |
23304-08-7 | 98%CP,98 atom % D | 10mg |
$300.00 | 2025-02-25 | |
| A2B Chem LLC | AF31897-1mg |
HEXAMETHYLENETETRAMINE-D12 |
23304-08-7 | 98%CP,98 atom % D | 1mg |
$88.00 | 2024-04-20 | |
| A2B Chem LLC | AF31897-5mg |
HEXAMETHYLENETETRAMINE-D12 |
23304-08-7 | 98%CP,98 atom % D | 5mg |
$239.00 | 2024-04-20 | |
| A2B Chem LLC | AF31897-10mg |
HEXAMETHYLENETETRAMINE-D12 |
23304-08-7 | 98%CP,98 atom % D | 10mg |
$349.00 | 2024-04-20 |
Hexamethylenetetramine-d12 Related Literature
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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